molecular formula C19H19N3O2 B4940144 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine

Cat. No. B4940144
M. Wt: 321.4 g/mol
InChI Key: AXOOESDNOUFQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been studied for its potential use in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cellular processes. Specifically, it has been shown to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine has a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate immune responses. Additionally, it has been shown to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine is its synthetic nature, which allows for precise control over its chemical properties. This makes it a valuable tool for studying biological processes and developing new drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine. One area of interest is in the development of new anticancer drugs based on this compound. Additionally, research is needed to further understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases. Finally, further optimization of the synthesis method may lead to improved yields and purity, making this compound more accessible for use in scientific research.

Synthesis Methods

The synthesis of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine involves a multi-step process. The starting material is 3-(1H-pyrazol-3-yl)benzoic acid, which is reacted with furoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a catalyst to produce the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine has been studied for its potential use in various applications. One of the most promising applications is in medicinal chemistry and drug discovery. The compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for anticancer drug development. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

piperidin-1-yl-[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(22-11-2-1-3-12-22)18-8-7-17(24-18)15-6-4-5-14(13-15)16-9-10-20-21-16/h4-10,13H,1-3,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOOESDNOUFQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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